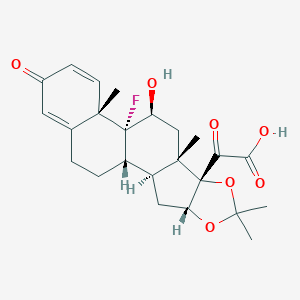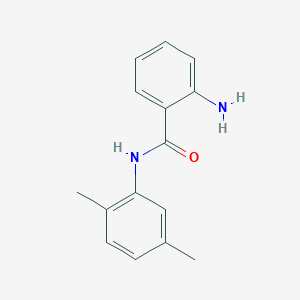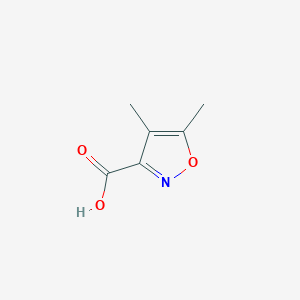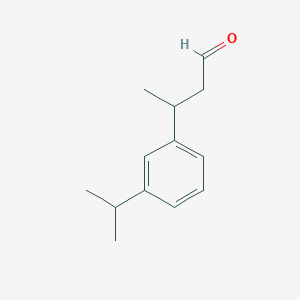
2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homocysteine thiolactone is a naturally occurring compound that is formed by the cyclization of homocysteine. It is an important intermediate in the biosynthesis of methionine and cysteine. Homocysteine thiolactone is also involved in various other biochemical processes, including protein synthesis, DNA methylation, and regulation of gene expression. It has been found to be associated with several diseases, including cardiovascular disease, Alzheimer's disease, and cancer.
作用機序
The exact mechanism of action of homocysteine thiolactone is not fully understood. However, it is known to be involved in the regulation of protein synthesis and gene expression. Homocysteine thiolactone can also undergo hydrolysis to form homocysteine, which can then be metabolized to form methionine or cysteine. The levels of homocysteine thiolactone in the body are tightly regulated, and any disturbance in this regulation can lead to various pathological conditions.
Biochemical and Physiological Effects:
Homocysteine thiolactone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of methionine and cysteine. Homocysteine thiolactone has also been found to induce oxidative stress and promote inflammation. Elevated levels of homocysteine thiolactone have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
実験室実験の利点と制限
Homocysteine thiolactone is a relatively simple compound that can be synthesized in a laboratory setting. It is also commercially available from several chemical suppliers. Homocysteine thiolactone is stable under normal laboratory conditions and can be stored for extended periods of time. However, it is important to handle homocysteine thiolactone with caution, as it is a toxic compound that can cause skin irritation and respiratory distress.
将来の方向性
Future research on homocysteine thiolactone will focus on understanding its role in various biological processes and its association with disease. There is a need to develop new therapeutic strategies to target homocysteine thiolactone and prevent its pathological effects. Future research will also focus on developing new methods for the synthesis and analysis of homocysteine thiolactone, as well as its derivatives and analogs.
合成法
Homocysteine thiolactone can be synthesized by the reaction of homocysteine with thionyl chloride in the presence of triethylamine. The reaction yields homocysteine thiolactone as a white crystalline solid. The synthesis of homocysteine thiolactone is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Homocysteine thiolactone has been extensively studied for its role in various biological processes. It has been found to be involved in protein synthesis, DNA methylation, and regulation of gene expression. Homocysteine thiolactone has also been implicated in the pathogenesis of several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Research has focused on understanding the mechanisms underlying these associations and developing therapeutic strategies to target homocysteine thiolactone.
特性
| 109970-49-2 | |
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
2-amino-2,4-dimethyl-3-oxopent-4-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5(9)7(3,8)6(10)11/h1,8H2,2-3H3,(H,10,11) |
InChIキー |
BKLYYBCKVCMJGW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)C(C)(C(=O)O)N |
正規SMILES |
CC(=C)C(=O)C(C)(C(=O)O)N |
同義語 |
4-Pentenoicacid,2-amino-2,4-dimethyl-3-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)




![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)





